
4-Methylhexa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C7H12O. It is a type of diene alcohol, characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is also known by its synonym, 4-Methyl-sorbinol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylhexa-2,4-dien-1-ol can be synthesized through various methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . Another method includes the deprotonation of 3-methylpenta-1,4-diene with butyllithium (BuLi), followed by alkylation with paraformaldehyde and metal counterion exchange to promote an oxy-anion accelerated [1,3]-sigmatropic shift .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-methylhexa-2,4-dienal.
Reduction: Formation of 4-methylhexanol.
Substitution: Formation of 4-methylhexa-2,4-dienyl chloride.
Applications De Recherche Scientifique
4-Methylhexa-2,4-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in Diels-Alder reactions.
Medicine: Investigated for its potential biological activities and as a precursor for synthesizing bioactive compounds.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-Methylhexa-2,4-dien-1-ol involves its participation in various chemical reactions. In Diels-Alder reactions, it acts as a diene, reacting with dienophiles to form cyclic adducts . The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
4-Methylhexa-2,4-dien-1-ol can be compared with other similar compounds, such as:
2,4-Hexadien-1-ol: Lacks the methyl group at the 4-position, resulting in different reactivity and physical properties.
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Contains an additional isopropyl group, leading to increased steric hindrance and altered reactivity.
Propriétés
Numéro CAS |
57258-51-2 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
4-methylhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3-5,8H,6H2,1-2H3 |
Clé InChI |
WGDNYTTYAVSARF-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


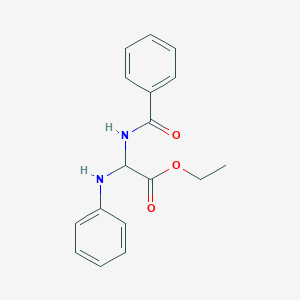
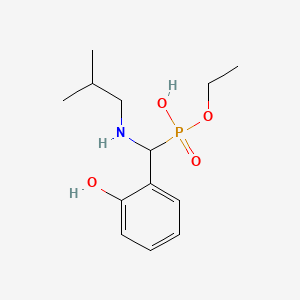
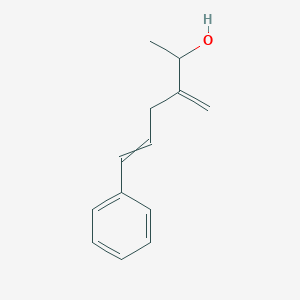

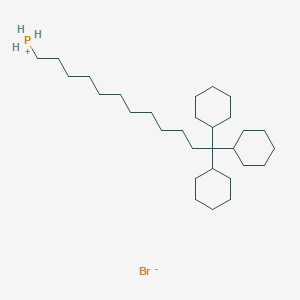
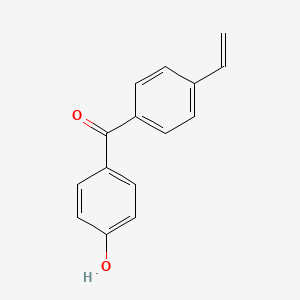
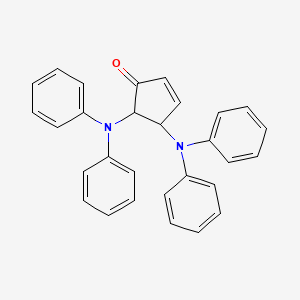
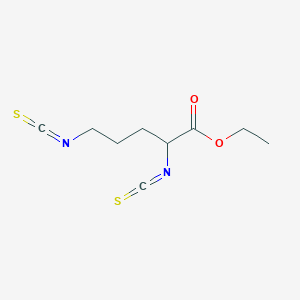
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)
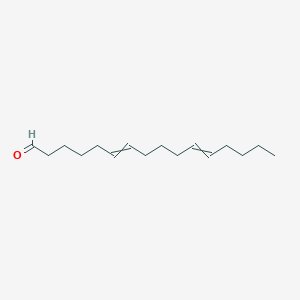
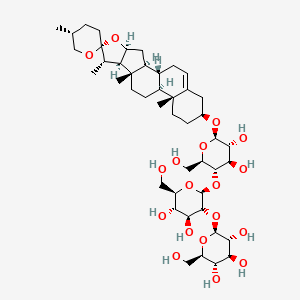

![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
